1,3-Benzoxathiole, 2-(2-thienyl)-
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Overview
Description
1,3-Benzoxathiole, 2-(2-thienyl)- is an organic compound with the molecular formula C11H8OS2. It is a heterocyclic compound containing both sulfur and oxygen atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzoxathiole, 2-(2-thienyl)- can be achieved through several synthetic routes. One common method involves the cyclization of 2-mercaptobenzoxazole with 2-bromo thiophene under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 1,3-Benzoxathiole, 2-(2-thienyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzoxathiole, 2-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Electrophiles such as bromine, chlorine, and nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, alcohol derivatives.
Substitution: Halogenated derivatives, nitro derivatives.
Scientific Research Applications
1,3-Benzoxathiole, 2-(2-thienyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1,3-Benzoxathiole, 2-(2-thienyl)- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Thienyl)-1,3-benzothiazole: Similar in structure but contains a nitrogen atom instead of oxygen.
2-(2-Thienyl)-1,3-benzoxazole: Similar in structure but lacks the sulfur atom in the benzoxathiole ring.
Uniqueness
1,3-Benzoxathiole, 2-(2-thienyl)- is unique due to the presence of both sulfur and oxygen atoms in its heterocyclic ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
55148-88-4 |
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Molecular Formula |
C11H8OS2 |
Molecular Weight |
220.3 g/mol |
IUPAC Name |
2-thiophen-2-yl-1,3-benzoxathiole |
InChI |
InChI=1S/C11H8OS2/c1-2-5-9-8(4-1)12-11(14-9)10-6-3-7-13-10/h1-7,11H |
InChI Key |
QBUIBYUHOAJZTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC(S2)C3=CC=CS3 |
Origin of Product |
United States |
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